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Compound of Interest

Compound Name: 2-Ethoxy-4-methoxybenzaldehyde

Cat. No.: B1595736 Get Quote

A Note on the Subject Compound: Initial research into the specific compound 2-Ethoxy-4-
methoxybenzaldehyde did not yield significant public data regarding its application within the

fragrance and flavor industries. In fact, related isomers are often noted as not being for

fragrance or flavor use. To provide a scientifically robust and relevant guide, this document will

focus on a closely related and widely utilized aromatic aldehyde, 4-Methoxybenzaldehyde (p-

Anisaldehyde). The principles, protocols, and applications discussed herein for p-Anisaldehyde

serve as an expert model for the evaluation and use of aromatic aldehydes in this field.

Introduction: The Aromatic Power of Anisaldehyde
4-Methoxybenzaldehyde, commonly known as p-Anisaldehyde or Aubépine, is an organic

compound that serves as a cornerstone in the palettes of both perfumers and flavorists. Its

powerful, sweet, and floral aroma, reminiscent of hawthorn and anise, makes it an

indispensable ingredient.[1][2] Unlike its sharper relative, benzaldehyde, the presence of a

methoxy group (-OCH₃) lends p-Anisaldehyde a softer, more stable, and enduring aromatic

profile.[1] This document provides an in-depth guide for researchers and product developers on

the technical application and sensory evaluation of this versatile molecule.

Part 1: Physicochemical Properties & Organoleptic
Profile
Understanding the fundamental properties of a fragrance and flavor ingredient is critical for its

effective application. The table below summarizes the key characteristics of p-Anisaldehyde.
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Property Value Source

Chemical Formula C₈H₈O₂ [1]

Molar Mass 136.15 g/mol [3]

Appearance Colorless to light yellow liquid [4]

Boiling Point 248 °C (478 °F)

Odor Profile
Sweet, floral (hawthorn),

powdery, anise, almond
[1][2]

Flavor Profile
Sweet, creamy, vanilla, anise,

spicy undertones
[1]

Solubility

Soluble in ethanol and

propylene glycol; low solubility

in water

[3]

Part 2: Application in the Fragrance Industry
In perfumery, p-Anisaldehyde is prized for its ability to impart sweetness and a floral character.

It is a foundational component in creating floral accords like lilac, mimosa, and hawthorn, and it

also serves to enhance fruity and spicy compositions.[1][2] Its relative stability makes it a

reliable choice for use in a variety of product bases, from fine fragrances to personal care items

like soaps and lotions.[1]

Protocol 1: Olfactory Evaluation of Raw Material
The objective of this protocol is to systematically evaluate the odor profile of a raw material like

p-Anisaldehyde over time to understand its full character, from the initial impact to the final dry-

down.

Causality: A fragrance's character evolves as its components evaporate at different rates. This

protocol isolates the ingredient to assess its "top notes" (initial impression), "heart notes" (main

character), and "base notes" (lingering scent), which is crucial for predicting its behavior in a

final fragrance composition.

Materials:
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p-Anisaldehyde sample

Standard fragrance testing strips (blotters)

Timer

Odor-free evaluation environment[5][6]

Procedure:

Preparation: Dip a clean fragrance testing strip approximately 1 cm into the p-Anisaldehyde

sample. Allow any excess to drip off.

Initial Evaluation (Top Note): Immediately after dipping, wave the strip about 10-15 cm from

your nose and inhale gently. Record your initial impressions of the aroma. Note its intensity,

character, and any immediate facets (e.g., sharp, fruity, green).

Heart Note Evaluation: Place the strip on a holder in a neutral-smelling area. After 15-20

minutes, re-evaluate the scent. The initial, most volatile notes will have dissipated, revealing

the core character of the material. Document the aroma profile again, noting any changes.

Dry-Down Evaluation (Base Note): Continue to evaluate the strip at regular intervals (e.g., 1

hour, 4 hours, 24 hours).[7] This extended evaluation reveals the least volatile, longest-

lasting aspects of the ingredient's scent. This is critical for understanding its contribution to

the longevity of a perfume.

Data Analysis: Compare the notes recorded at each time point to build a complete olfactory

profile. This profile informs the perfumer how to best blend the ingredient to achieve a

desired effect.
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Olfactory evaluation workflow for a raw material.

Part 3: Application in the Flavor Industry
As a legally permitted food flavoring agent, p-Anisaldehyde is used to enhance flavors in

products like ice cream, baked goods, confectionery, and beverages.[1] It imparts a pleasant
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sweet aroma and contributes creamy, vanilla-like, and subtle anise notes that can round out a

flavor profile.

Protocol 2: Sensory Discrimination Testing in a
Beverage Matrix (Triangle Test)
This protocol determines if a perceptible sensory difference exists between two product

versions, such as a beverage with and without the addition of p-Anisaldehyde. The triangle test

is a classic and robust method for this purpose.[8]

Causality: When making small changes to a formula (like adding a potent flavor chemical), it's

vital to know if the change is noticeable. The triangle test is a forced-choice method that

minimizes guessing and provides statistically significant results on whether a difference can be

detected by a sensory panel.[9][10]

Materials:

Control beverage sample (A)

Test beverage sample with p-Anisaldehyde (B)

Sensory panel of at least 8-10 screened individuals[11]

Identical tasting cups, labeled with random 3-digit codes[6][9]

Water and unsalted crackers for palate cleansing

Controlled sensory evaluation booths or a quiet, odor-free room[6][11]

Procedure:

Sample Preparation: Prepare the control (A) and test (B) samples. For each panelist,

prepare a set of three samples. Two of the samples will be identical, and one will be different.

Coding and Presentation: Code each cup with a unique, random 3-digit number to blind the

samples.[6] There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB).

Randomize these orders across the panelists to avoid presentation bias.[9]
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Panelist Instructions: Instruct each panelist that they will receive three samples. Two are the

same, and one is different. Their task is to identify the sample that is different from the other

two.

Evaluation: Panelists should cleanse their palate with water and a cracker before starting

and between samples if needed. They then taste each of the three samples in the order

presented.

Data Collection: Each panelist records which sample they believe is the odd one out.

Statistical Analysis: The results are analyzed to determine if the number of correct

identifications is statistically significant. A standard statistical table for triangle tests is used.

For example, with 10 panelists, at least 6 must correctly identify the odd sample to be

confident (at p<0.05) that a perceptible difference exists.
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Workflow for a sensory triangle discrimination test.
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Protocol 3: Consumer Acceptance Testing (9-Point
Hedonic Scale)
Once a perceptible difference is confirmed, the next step is often to determine consumer

preference. The 9-point hedonic scale is a widely used method for measuring the degree of

liking.[9][11]

Causality: A noticeable change in flavor does not automatically mean the product is better.

Hedonic testing provides quantitative data on consumer acceptance, which is crucial for

making business decisions about product formulation.[11]

Materials:

Control and Test product samples

Consumer panel (minimum of 40 participants is ideal) representing the target

demographic[11]

Evaluation forms with a 9-point scale (1 = Dislike Extremely, 5 = Neither Like nor Dislike, 9 =

Like Extremely)

Controlled testing environment[5][6]

Procedure:

Panelist Recruitment: Recruit consumers who fit the target demographic for the product.

Sample Presentation: Provide panelists with the coded control and test samples. The order

of presentation should be randomized to prevent bias.

Evaluation: Ask panelists to taste each sample and rate their overall liking on the 9-point

hedonic scale. Additional questions about specific attributes (e.g., "Please rate the

sweetness") can also be included.[11]

Data Analysis: Calculate the mean hedonic scores for each product. Use statistical analysis

(e.g., a t-test) to determine if there is a significant difference in the liking scores between the

control and test products.
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Part 4: Safety and Regulatory Considerations
As with any chemical, proper handling of p-Anisaldehyde is essential.

Handling: Always work in a well-ventilated area.[12] Wear appropriate personal protective

equipment (PPE), including safety glasses and gloves, to prevent skin and eye contact.[4]

[13]

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.[12]

Regulatory: The use of flavoring substances and fragrance ingredients is regulated by bodies

such as the Flavor and Extract Manufacturers Association (FEMA) in the U.S. and the

International Fragrance Association (IFRA) globally. Always ensure that the use level of any

ingredient complies with the latest standards and regulations for the intended application.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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